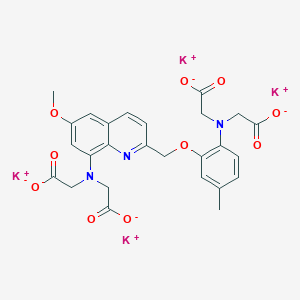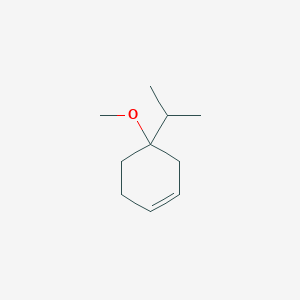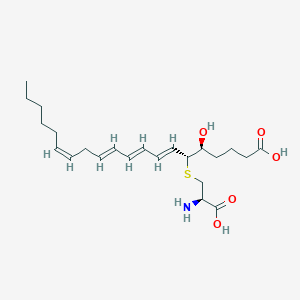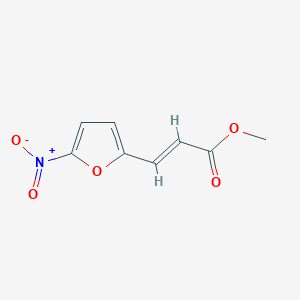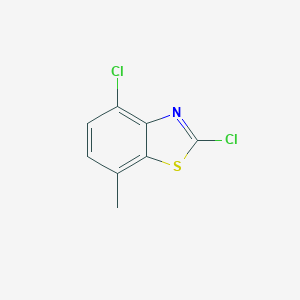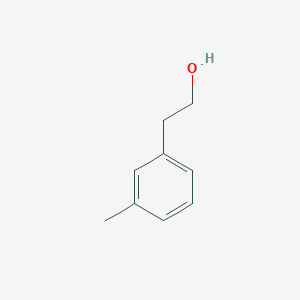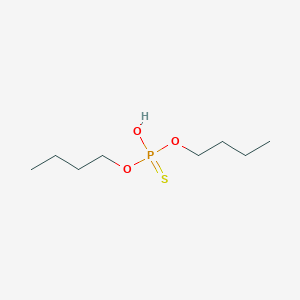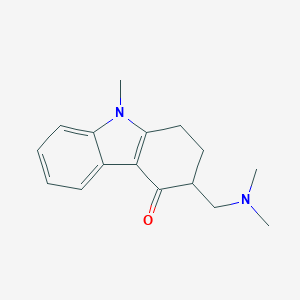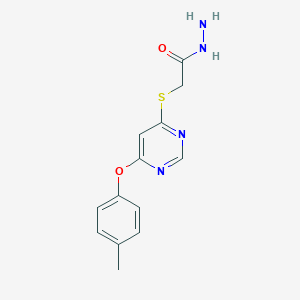
Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide, also known as ACPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ACPTA is a derivative of pyrimidine and is known to exhibit potent biological activities, making it an attractive molecule for scientific research.
作用机制
The exact mechanism of action of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and modulate various signaling pathways. Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species (ROS). By inhibiting xanthine oxidase, Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide can reduce the levels of ROS, which can lead to a decrease in oxidative stress and inflammation.
Biochemical and Physiological Effects:
Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide has also been shown to inhibit the replication of various viruses such as herpes simplex virus and human immunodeficiency virus. In addition, Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide is its potent biological activity, which makes it an attractive molecule for scientific research. Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide is also relatively easy to synthesize and purify, making it accessible for researchers. However, one of the limitations of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide is its potential toxicity, which can limit its use in certain experiments. In addition, the exact mechanism of action of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide. One direction is to further elucidate the mechanism of action of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide. This can be achieved by studying the interaction of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide with its target enzymes and signaling pathways. Another direction is to explore the potential applications of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide in drug development. Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide has been shown to exhibit potent biological activities, making it a promising candidate for drug development. Finally, future research can focus on optimizing the synthesis method of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide to improve its yield and purity.
合成方法
The synthesis of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide involves the reaction of 4-chloro-6-(4-methylphenoxy)pyrimidine with thiosemicarbazide in the presence of sodium ethoxide. The reaction yields Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide as a white solid with a melting point of 244-246°C. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and HPLC.
科学研究应用
Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit potent antitumor, antiviral, and anti-inflammatory activities. Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide has also been shown to inhibit the activity of various enzymes such as xanthine oxidase, aldose reductase, and carbonic anhydrase, making it a promising candidate for drug development.
属性
CAS 编号 |
137927-72-1 |
|---|---|
分子式 |
C13H14N4O2S |
分子量 |
290.34 g/mol |
IUPAC 名称 |
2-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C13H14N4O2S/c1-9-2-4-10(5-3-9)19-12-6-13(16-8-15-12)20-7-11(18)17-14/h2-6,8H,7,14H2,1H3,(H,17,18) |
InChI 键 |
SUNRHUDZKNDCJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=CC(=NC=N2)SCC(=O)NN |
规范 SMILES |
CC1=CC=C(C=C1)OC2=CC(=NC=N2)SCC(=O)NN |
其他 CAS 编号 |
137927-72-1 |
同义词 |
((6-(4-Methylphenoxy)-4-pyrimidinyl)thio)acetic acid hydrazide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




